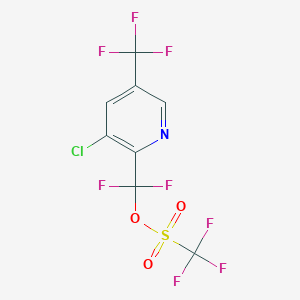
(3-Cloro-5-(trifluorometil)piridin-2-il)difluorometil trifluorometanosulfonato
Descripción general
Descripción
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H2ClF8NO3S and its molecular weight is 379.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
Las trifluorometilpiridinas (TFMP), como el compuesto en cuestión, son motivos estructurales clave en los ingredientes agroquímicos activos . El uso principal de los derivados de TFMP es en la protección de los cultivos contra las plagas . El fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Varios derivados de TFMP se utilizan en la industria farmacéutica . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos que contienen la parte TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos . Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina contribuyen a las actividades biológicas de los derivados de TFMP .
Aplicaciones veterinarias
En la industria veterinaria, se ha concedido la aprobación de comercialización a dos productos que contienen la parte TFMP . Es probable que estos productos aprovechen las propiedades únicas de los derivados de TFMP para el tratamiento eficaz de diversas afecciones de salud animal .
Síntesis de compuestos orgánicos fluorados
El compuesto “(3-Cloro-5-(trifluorometil)piridin-2-il)difluorometil trifluorometanosulfonato” puede servir como intermedio clave para la síntesis de compuestos orgánicos fluorados . Estos compuestos han encontrado numerosas aplicaciones en diversos campos, incluidos los agroquímicos, los productos farmacéuticos y los materiales funcionales .
Desarrollo de fármacos aprobados por la FDA
La FDA ha aprobado medicamentos que contienen grupos trifluorometilo en los últimos 20 años . El grupo trifluorometilo, como se encuentra en el compuesto en cuestión, es un farmacóforo clave en estos fármacos .
Inhibición de la enzima transcriptasa inversa
Una molécula con un grupo -CF3, unido a un centro estereogénico terciario en un anillo heteroalifático, exhibió una mejor potencia farmacológica hacia la inhibición de la enzima transcriptasa inversa . Esto sugiere aplicaciones potenciales de “this compound” en el desarrollo de fármacos antivirales .
Actividad fungicida
Los compuestos similares a “this compound” han mostrado una potente actividad fungicida . Por ejemplo, un compuesto con una estructura similar tuvo un fuerte efecto de control sobre la roya del maíz .
Aplicaciones futuras
Dadas las propiedades únicas y las aplicaciones versátiles de los derivados de TFMP, se espera que se descubran muchas aplicaciones novedosas de “this compound” en el futuro .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that the compound might interact with its targets, causing changes that affect the normal functioning of the target enzymes .
Biochemical Pathways
It is suggested that the compound might affect the pathways related to the function of its target enzymes, leading to downstream effects .
Result of Action
It is suggested that the compound might have antimicrobial activity, although this activity might be limited .
Análisis Bioquímico
Biochemical Properties
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis. Additionally, it can affect the metabolic flux within cells, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism.
Transport and Distribution
Within cells and tissues, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function, as it may interact with different biomolecules within these compartments.
Propiedades
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8NO3S/c9-4-1-3(6(10,11)12)2-18-5(4)7(13,14)21-22(19,20)8(15,16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINZSKCUNBTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(OS(=O)(=O)C(F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


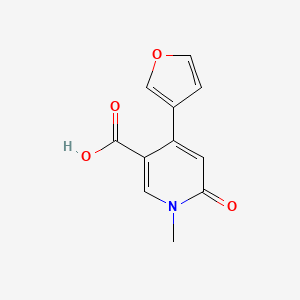

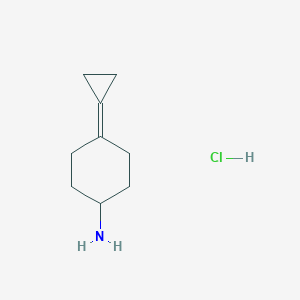
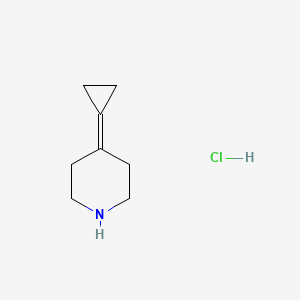
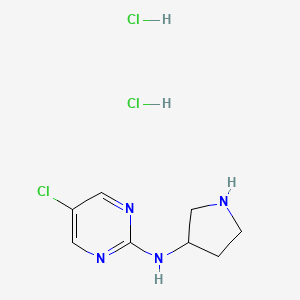
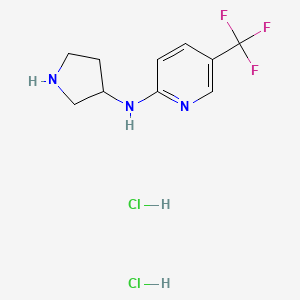
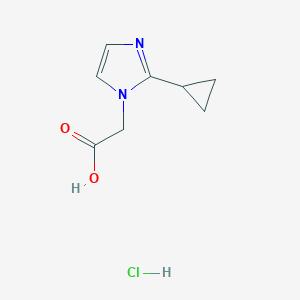

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
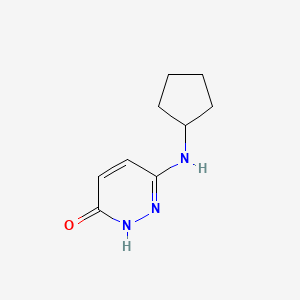
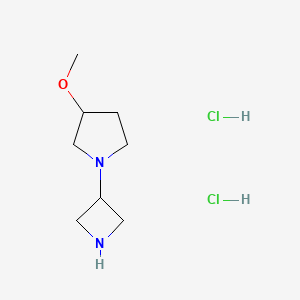
![3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1474174.png)
